1-ethyl-N,N-dimethyl-4-nitro-1H-pyrazole-5-carboxamide
Overview
Description
1-ethyl-N,N-dimethyl-4-nitro-1H-pyrazole-5-carboxamide is a heterocyclic compound belonging to the pyrazole family Pyrazoles are characterized by a five-membered ring structure containing two adjacent nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-ethyl-N,N-dimethyl-4-nitro-1H-pyrazole-5-carboxamide typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the condensation of 1-ethyl-3,5-dimethyl-4-nitropyrazole with a suitable carboxylic acid derivative. The reaction is often catalyzed by a base such as sodium hydroxide or potassium carbonate and carried out in an organic solvent like ethanol or dimethyl sulfoxide .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale batch or continuous flow processes. These methods are designed to optimize yield and purity while minimizing costs and environmental impact. The use of automated reactors and advanced purification techniques, such as crystallization and chromatography, is common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
1-ethyl-N,N-dimethyl-4-nitro-1H-pyrazole-5-carboxamide undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The carboxamide group can be substituted with other functional groups through nucleophilic substitution reactions.
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium catalyst.
Substitution: Nucleophiles such as amines or alcohols, often in the presence of a base.
Hydrolysis: Acidic or basic aqueous solutions.
Major Products
Reduction: 1-ethyl-N,N-dimethyl-4-amino-1H-pyrazole-5-carboxamide.
Substitution: Various substituted pyrazole derivatives.
Hydrolysis: 1-ethyl-4-nitro-1H-pyrazole-5-carboxylic acid and dimethylamine.
Scientific Research Applications
1-ethyl-N,N-dimethyl-4-nitro-1H-pyrazole-5-carboxamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an anti-inflammatory and anticancer agent due to its ability to inhibit specific enzymes and pathways.
Agriculture: The compound is studied for its fungicidal properties, particularly against plant pathogens.
Material Science: It is explored for use in the synthesis of advanced materials with specific electronic or optical properties[][6].
Mechanism of Action
The mechanism of action of 1-ethyl-N,N-dimethyl-4-nitro-1H-pyrazole-5-carboxamide involves its interaction with molecular targets such as enzymes and receptors. For instance, in medicinal applications, it may inhibit enzymes involved in inflammatory pathways, thereby reducing inflammation. The nitro group can participate in redox reactions, affecting cellular processes and signaling pathways .
Comparison with Similar Compounds
Similar Compounds
1-methyl-4-nitro-3-propyl-1H-pyrazole-5-carboxylate: Similar structure but with different substituents, affecting its reactivity and applications.
N,N-dimethyl-3,5-dinitro-1H-pyrazol-4-amine:
Uniqueness
1-ethyl-N,N-dimethyl-4-nitro-1H-pyrazole-5-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its balance of hydrophobic and hydrophilic properties makes it versatile for various applications in medicinal chemistry and agriculture .
Properties
IUPAC Name |
2-ethyl-N,N-dimethyl-4-nitropyrazole-3-carboxamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N4O3/c1-4-11-7(8(13)10(2)3)6(5-9-11)12(14)15/h5H,4H2,1-3H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VZKBHHVPROXEEJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=C(C=N1)[N+](=O)[O-])C(=O)N(C)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N4O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.21 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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